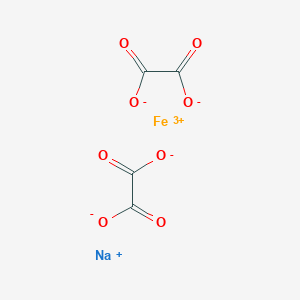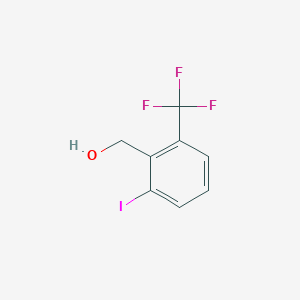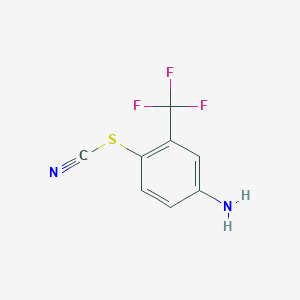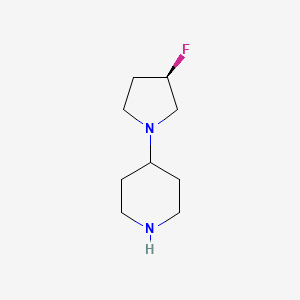
1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile is an organic compound that belongs to the class of naphthoylquinolines This compound is characterized by the presence of a naphthoyl group attached to a dihydroquinoline ring, with a carbonitrile group at the second position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile typically involves the following steps:
Formation of the Naphthoyl Intermediate: The process begins with the acylation of naphthalene to form 1-naphthoyl chloride.
Cyclization Reaction: The naphthoyl chloride is then reacted with 2-aminobenzonitrile under basic conditions to form the dihydroquinoline ring through a cyclization reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency. Continuous flow reactors may also be employed to enhance the scalability of the process.
化学反応の分析
Types of Reactions: 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the naphthoyl and quinoline rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products:
Oxidation Products: Quinoline derivatives with various functional groups.
Reduction Products: Aminoquinoline derivatives.
Substitution Products: Substituted naphthoylquinolines with different functional groups.
科学的研究の応用
1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用機序
The mechanism of action of 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
類似化合物との比較
1-Naphthoyl-2-aminobenzonitrile: Similar structure but lacks the dihydroquinoline ring.
2-(1-Naphthoyl)quinoline: Similar structure but without the carbonitrile group.
Uniqueness: 1-(1-Naphthoyl)-1,2-dihydroquinoline-2-carbonitrile is unique due to the presence of both the naphthoyl and carbonitrile groups attached to the dihydroquinoline ring, which imparts distinct chemical and biological properties.
This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific disciplines.
特性
分子式 |
C21H14N2O |
|---|---|
分子量 |
310.3 g/mol |
IUPAC名 |
1-(naphthalene-1-carbonyl)-2H-quinoline-2-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-17-13-12-16-7-2-4-11-20(16)23(17)21(24)19-10-5-8-15-6-1-3-9-18(15)19/h1-13,17H |
InChIキー |
PMSSROONHVPTGA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)N3C(C=CC4=CC=CC=C43)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(1,1-Difluoro-3-buten-1-yl)sulfanyl]benzene](/img/structure/B12846734.png)


![(1R,5S)-8-tert-Butyl 2-ethyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate](/img/structure/B12846747.png)

![cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine](/img/structure/B12846759.png)






